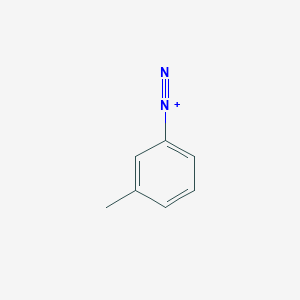
Benzenediazonium, 3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenediazonium, 3-methyl- is an organic compound belonging to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. In the case of Benzenediazonium, 3-methyl-, the diazonium group is attached to a benzene ring that has a methyl group at the third position. This compound is of significant interest in organic chemistry due to its reactivity and versatility in various chemical reactions.
Preparation Methods
The synthesis of Benzenediazonium, 3-methyl- typically involves the diazotization of 3-methylaniline. The process includes the following steps:
Diazotization Reaction: 3-methylaniline is dissolved in a suitable acid, such as hydrochloric acid, and cooled to 0-5°C. Sodium nitrite is then added to the solution, which reacts with the acid to form nitrous acid.
Industrial Production: On an industrial scale, the process is similar but carried out in larger reactors with precise control over temperature and reagent concentrations to ensure high yield and purity of the diazonium salt.
Chemical Reactions Analysis
Benzenediazonium, 3-methyl- undergoes a variety of chemical reactions, making it a valuable intermediate in organic synthesis:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, through reactions like the Sandmeyer reaction. For example, treatment with copper(I) chloride results in the formation of 3-chlorotoluene.
Coupling Reactions: The diazonium ion can couple with phenols or aromatic amines to form azo compounds, which are often used as dyes. For instance, coupling with phenol in an alkaline medium yields a yellow-orange azo compound.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Scientific Research Applications
Benzenediazonium, 3-methyl- has several applications in scientific research and industry:
Synthetic Dyes: It is used in the synthesis of azo dyes, which are widely employed in the textile industry.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various aromatic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of functionalized materials, such as polymers and nanomaterials, due to its ability to introduce functional groups onto aromatic rings.
Mechanism of Action
The reactivity of Benzenediazonium, 3-methyl- is primarily due to the presence of the diazonium group, which is a good leaving group. The mechanism of its reactions typically involves the formation of a highly reactive intermediate, such as an aryl radical or cation, which then undergoes further transformations . For example, in the Sandmeyer reaction, the diazonium group is replaced by a halide through a radical mechanism involving copper(I) salts .
Comparison with Similar Compounds
Benzenediazonium, 3-methyl- can be compared with other diazonium salts, such as Benzenediazonium chloride and Benzenediazonium, 4-methyl-:
Benzenediazonium chloride: This compound lacks the methyl group, making it less sterically hindered and potentially more reactive in certain substitution reactions.
Benzenediazonium, 4-methyl-: The methyl group is positioned at the fourth position, which can influence the regioselectivity of coupling reactions compared to the 3-methyl derivative.
Properties
IUPAC Name |
3-methylbenzenediazonium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N2/c1-6-3-2-4-7(5-6)9-8/h2-5H,1H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWRCBCRAMCCHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)[N+]#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N2+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452840 |
Source


|
| Record name | Benzenediazonium, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63815-25-8 |
Source


|
| Record name | Benzenediazonium, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

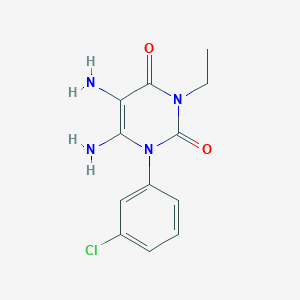
![Undecanoic acid, 11-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethoxy]-](/img/structure/B14506239.png)
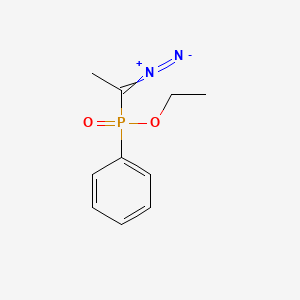
![N'-[2-(2-Chlorophenyl)propan-2-yl]-N-methyl-N-phenylurea](/img/structure/B14506248.png)


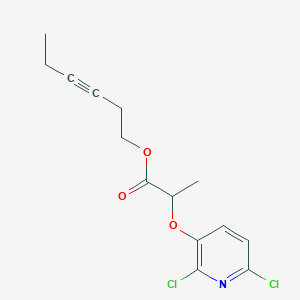

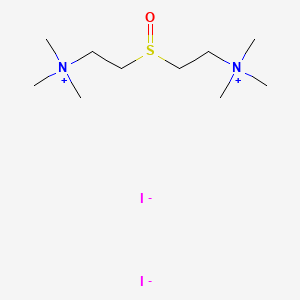

![1-[(But-1-en-3-yn-1-yl)sulfanyl]-9,9-dimethyldecane](/img/structure/B14506280.png)

![N-[(2-Sulfanylethyl)carbamoyl]hexanamide](/img/structure/B14506289.png)
